4-Cyano-3-hydroxycinnamic acid, also known as α-cyano-3-hydroxycinnamic acid, is a member of the phenylpropanoid family, which includes various compounds derived from cinnamic acid. This compound features a cyano group and a hydroxyl group attached to a cinnamic acid backbone, contributing to its unique chemical properties and biological activities. It is primarily utilized in scientific research and applications such as mass spectrometry.
4-Cyano-3-hydroxycinnamic acid can be synthesized through various chemical reactions involving starting materials like p-coumaric acid. It is also available from chemical suppliers for research purposes.
This compound is classified as a cinnamic acid derivative and is recognized for its role in biochemical assays and applications in mass spectrometry due to its properties as a matrix for peptide analysis.
The synthesis of 4-cyano-3-hydroxycinnamic acid can be achieved through several methods, including:
The synthesis typically involves careful control of reaction conditions to ensure high yields and purity. For example, deprotection steps are crucial when using protected amino acids, and yields can reach over 98% when optimized correctly .
The molecular structure of 4-cyano-3-hydroxycinnamic acid features:
The compound's melting point is reported to be around 250 °C . Its structural representation includes both the aromatic ring and the aliphatic chain characteristic of cinnamic acids.
4-Cyano-3-hydroxycinnamic acid participates in various chemical reactions, including:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to achieve optimal yields and selectivity .
The mechanism of action for 4-cyano-3-hydroxycinnamic acid primarily involves its role as an inhibitor in enzymatic reactions. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in glucose metabolism, by binding effectively within its active site .
Molecular docking studies suggest that modifications to the structure of 4-cyano-3-hydroxycinnamic acid can enhance binding affinity, indicating that structural variations can significantly impact its biological activity .
Relevant data indicates that the compound exhibits significant bioactivity, making it suitable for various biochemical applications .
4-Cyano-3-hydroxycinnamic acid has several scientific uses:
The core synthesis of α-cyano-4-hydroxycinnamic acid (CHCA) employs a Knoevenagel condensation between 4-hydroxybenzaldehyde and cyanoacetic acid. This reaction proceeds under reflux conditions in pyridine or acetic acid with piperidine catalysis, yielding the thermodynamically stable trans-isomer (>95% purity). Critical parameters influencing yield (typically 65–80%) include:
For derivatives like α-cyano-3-hydroxycinnamic acid, meta-hydroxybenzaldehyde replaces the para-isomer. Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal the 4-hydroxy isomer exhibits greater stability (ΔE = 0.85 kcal/mol) due to extended π-conjugation and intramolecular H-bonding between phenolic -OH and carboxylic oxygen [7] [9].
Table 1: Optimization of CHCA Synthetic Methods
Condition | Standard Approach | Optimized Approach | Impact on Yield |
---|---|---|---|
Solvent | Acetic acid | Pyridine/piperidine | ↑ 15–20% |
Temperature | 100°C | 80–90°C | ↓ Decarboxylation |
Catalyst Loading | 5 mol% | 10 mol% | ↑ Reaction rate |
Reaction Time | 8 hours | 4 hours | ↔ Yield maintained |
Advanced derivatives incorporate spacers or functional groups via N-acylations or esterifications. For example, silyl ether analogs (e.g., TBDPS-CHCA) are synthesized by protecting 4-hydroxy as tert-butyldiphenylsilyl ether before cyanoacetic acid condensation. This enables introduction of lipophilic moieties that resist cytochrome P450 metabolism [5].
Strategic modifications to CHCA’s core structure significantly enhance bioactivity and target specificity. Key approaches include:
Table 2: Structure-Activity Relationships of CHCA Derivatives
Modification | Target | IC₅₀/Activity Change | Structural Basis |
---|---|---|---|
Ethylenediamine spacer + benzyloxy cap | ALR2 | 72.7 ± 1.6 nM | H-bonding with Trp111, π-stacking with Phe115 |
TBDPS at 4-OH | MCT1 | 97 ± 7 nM | Hydrophobic interaction with Ile298, Val39 |
Shorter spacer (n=2) | ALR2 | IC₅₀ >300 nM | Inadequate reach to cofactor-binding site |
Unsubstituted -OH | MCT1 | IC₅₀ >150,000 nM | Low lipophilicity limits membrane permeation |
Molecular docking reveals that high-affinity ALR2 inhibitors adopt a "U-shaped" conformation: the cyanocinnamate moiety anchors in the catalytic site (hydrogen bonding with Tyr48, His110), while hydrophobic caps occupy a specificity pocket near Trp111. This dual-site binding explains 100-fold selectivity over ALR1 [3].
Computational methods are indispensable for rational CHCA analog design:
Quantum mechanical analyses further predict bioactivity:
These computational insights accelerate the discovery of CHCA analogs with tailored properties—such as MCT1-selective anticancer agents or dual ALR2/antioxidant therapeutics—while minimizing empirical screening efforts [3] [5] [6].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6